Butyloctyl oleate
CAS No.: 134112-37-1
Cat. No.: VC0137018
Molecular Formula: C30H58O2
Molecular Weight: 450.792
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 134112-37-1 |
---|---|
Molecular Formula | C30H58O2 |
Molecular Weight | 450.792 |
IUPAC Name | 2-butyloctyl (Z)-octadec-9-enoate |
Standard InChI | InChI=1S/C30H58O2/c1-4-7-10-12-13-14-15-16-17-18-19-20-21-22-24-27-30(31)32-28-29(25-9-6-3)26-23-11-8-5-2/h16-17,29H,4-15,18-28H2,1-3H3/b17-16- |
Standard InChI Key | KGNXFDVQTGOAAK-MSUUIHNZSA-N |
SMILES | CCCCCCCCC=CCCCCCCCC(=O)OCC(CCCC)CCCCCC |
Introduction
Chemical Structure and Identification
Butyloctyl oleate is characterized by its specific molecular structure, which consists of an oleic acid component esterified with 2-butyloctyl alcohol. This structural arrangement gives the compound its unique properties and behaviors in various applications.
Molecular Identification Data
The compound has several specific identifiers that allow for precise chemical recognition:
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Molecular Formula: C30H58O2
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SMILES Notation: CCCCCCCC/C=C\CCCCCCCC(=O)OCC(CCCC)CCCCCC
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InChI: InChI=1S/C30H58O2/c1-4-7-10-12-13-14-15-16-17-18-19-20-21-22-24-27-30(31)32-28-29(25-9-6-3)26-23-11-8-5-2/h16-17,29H,4-15,18-28H2,1-3H3/b17-16-
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InChIKey: KGNXFDVQTGOAAK-MSUUIHNZSA-N
The structure features a long-chain fatty acid component (oleic acid) connected through an ester linkage to a branched alcohol moiety (2-butyloctyl alcohol). The oleic acid portion contains a cis (Z) double bond at the 9th carbon position, which influences the physical properties of the compound.
Structural Characteristics
Butyloctyl oleate contains several key structural features:
Physical and Chemical Properties
The physical and chemical properties of butyloctyl oleate are directly related to its molecular structure. While specific experimental data on this compound is limited in the available literature, certain properties can be inferred from its structure and from data on similar alkyl esters.
Predicted Collision Cross Section Data
Mass spectrometry analysis provides valuable information about the compound's behavior in analytical instruments. The predicted collision cross section (CCS) data for butyloctyl oleate with various adducts is presented in the following table:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 451.45098 | 227.8 |
[M+Na]+ | 473.43292 | 233.0 |
[M+NH4]+ | 468.47752 | 230.5 |
[M+K]+ | 489.40686 | 230.7 |
[M-H]- | 449.43642 | 215.5 |
[M+Na-2H]- | 471.41837 | 224.9 |
[M]+ | 450.44315 | 226.8 |
[M]- | 450.44425 | 226.8 |
These collision cross section values provide important information for analytical chemistry applications, particularly for identification and characterization of the compound using ion mobility spectrometry coupled with mass spectrometry.
Physicochemical Behavior in Formulations
The chemical structure of butyloctyl oleate suggests certain behaviors when incorporated into various formulations.
Solubility and Compatibility
As a long-chain ester, butyloctyl oleate would be expected to:
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Be insoluble in water
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Display good solubility in oils and organic solvents
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Have compatibility with a wide range of cosmetic ingredients
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Potentially enhance the solubility of certain active ingredients in formulations
Stability Considerations
Factors affecting the stability of butyloctyl oleate in formulations likely include:
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Hydrolysis: As an ester, susceptibility to breakdown in highly acidic or basic conditions
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Oxidation: The presence of an unsaturated bond makes oxidative degradation possible
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Temperature: Extreme temperatures may accelerate degradation
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Compatibility with other ingredients: Potential interactions with formulation components
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